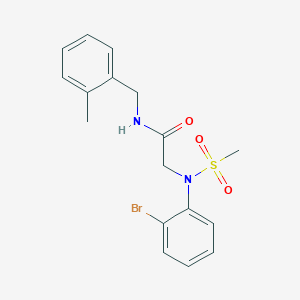![molecular formula C18H16ClFN2O2 B5223870 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5223870.png)
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CF800 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
CF800 has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its anti-tumor properties, specifically in the treatment of breast cancer. CF800 has been shown to inhibit the growth and proliferation of breast cancer cells in vitro and in vivo. Additionally, CF800 has been studied for its potential use as a diagnostic tool for the detection of cancer cells.
Wirkmechanismus
The mechanism of action of CF800 is still being studied, but it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. CF800 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
CF800 has been shown to have low toxicity in animal studies, making it a promising candidate for further research. It has been found to have a half-life of approximately 4 hours in mice, indicating that it is metabolized relatively quickly. CF800 has also been shown to have low binding affinity for plasma proteins, suggesting that it is not highly protein-bound in the bloodstream.
Vorteile Und Einschränkungen Für Laborexperimente
CF800 has several advantages for lab experiments, including its high yield and purity, low toxicity, and potential therapeutic applications. However, there are also some limitations to its use in lab experiments. CF800 is relatively expensive to synthesize, which may limit its use in large-scale experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on CF800. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. CF800 may also have potential applications in other areas of medicine, such as neurology and psychiatry. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, CF800 is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. Its synthesis method has been optimized for high yield and purity, and it has been shown to have low toxicity in animal studies. CF800 has shown promising results in the treatment of breast cancer and has potential applications in other areas of medicine. Further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of CF800 involves the reaction of 4-fluoroacetophenone with 4-chlorophenethylamine in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with succinic anhydride to yield 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione. The synthesis of CF800 has been optimized for high yield and purity, making it a suitable candidate for scientific research.
Eigenschaften
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-13-3-1-12(2-4-13)9-10-21-16-11-17(23)22(18(16)24)15-7-5-14(20)6-8-15/h1-8,16,21H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNGBTPOBHQWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-1-[(3,4-difluorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5223788.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223800.png)
![N-[(dibenzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5223808.png)
![1-ethyl-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5223814.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-hydrazino-2-oxoacetamide](/img/structure/B5223823.png)
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-iodobenzamide](/img/structure/B5223834.png)
![9-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5223845.png)

![2-(4-fluorophenyl)-1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5223855.png)
![5-(dimethylamino)-1-[2-(dimethylamino)phenyl]-2,4-pentadien-1-one](/img/structure/B5223859.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(2-nitrophenyl)benzamide](/img/structure/B5223862.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5223872.png)
![2-(4-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B5223878.png)
![ethyl 5-ethyl-2-{[4-(4-ethyl-1-piperazinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B5223882.png)